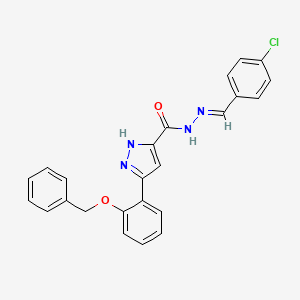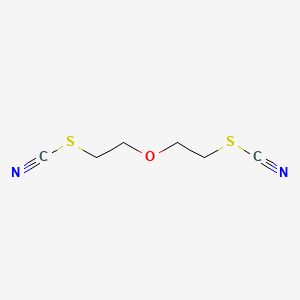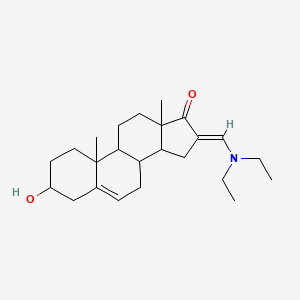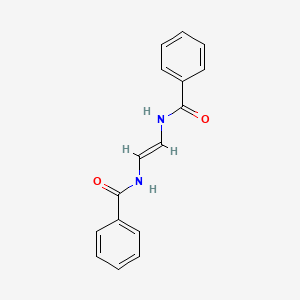
1,2-Bis(benzamido)ethene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(benzamido)ethene is an organic compound characterized by the presence of two benzamido groups attached to an ethene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Bis(benzamido)ethene can be synthesized through a multi-step process involving the reaction of benzoyl chloride with ethylenediamine, followed by dehydrogenation. The reaction typically requires a base such as triethylamine and a solvent like tetrahydrofuran (THF). The reaction conditions include maintaining a temperature of around 0-5°C during the addition of benzoyl chloride to control the exothermic reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(benzamido)ethene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Nucleophiles like sodium methoxide in methanol at elevated temperatures.
Major Products Formed
Oxidation: Formation of benzoylformic acid derivatives.
Reduction: Formation of ethylenediamine derivatives.
Substitution: Formation of substituted benzamidoethenes with various functional groups.
Aplicaciones Científicas De Investigación
1,2-Bis(benzamido)ethene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its structural rigidity and stability.
Mecanismo De Acción
The mechanism of action of 1,2-Bis(benzamido)ethene involves its interaction with specific molecular targets, such as enzymes and receptors. The benzamido groups can form hydrogen bonds and other non-covalent interactions with these targets, modulating their activity. The ethene backbone provides a rigid framework that enhances the binding affinity and specificity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(benzimidazole)ethene: Similar in structure but contains imidazole rings instead of amide groups.
1,2-Bis(benzoylamino)ethane: Contains a saturated ethane backbone instead of an ethene backbone.
1,2-Bis(benzamido)propene: Similar but with a propene backbone, introducing additional steric effects.
Uniqueness
1,2-Bis(benzamido)ethene is unique due to its combination of benzamido groups and an ethene backbone, providing a balance of rigidity and flexibility
Propiedades
Número CAS |
5992-34-7 |
|---|---|
Fórmula molecular |
C16H14N2O2 |
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
N-[(E)-2-benzamidoethenyl]benzamide |
InChI |
InChI=1S/C16H14N2O2/c19-15(13-7-3-1-4-8-13)17-11-12-18-16(20)14-9-5-2-6-10-14/h1-12H,(H,17,19)(H,18,20)/b12-11+ |
Clave InChI |
UNFYXGSZWIZZKH-VAWYXSNFSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)N/C=C/NC(=O)C2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC=CNC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone](/img/structure/B15082935.png)
![Ethyl 2-(2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate](/img/structure/B15082936.png)
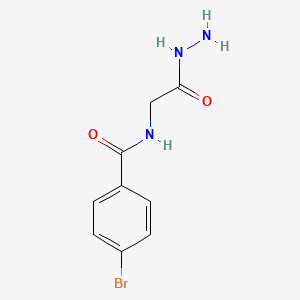
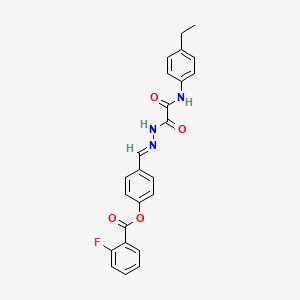
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B15082948.png)
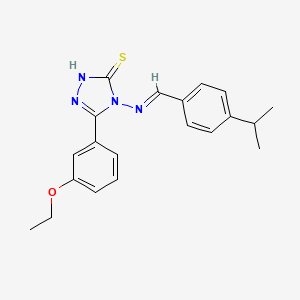
![2-{(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B15082960.png)
![3-(1H-benzotriazol-1-yl)-N'-[(E)-(3-bromophenyl)methylidene]propanehydrazide](/img/structure/B15082961.png)
![2-oxo-2H-chromen-7-yl {[(benzyloxy)carbonyl]amino}acetate](/img/structure/B15082962.png)
